molecular formula C17H16BrN5O B2498459 3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2034227-49-9

3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Cat. No.: B2498459
CAS No.: 2034227-49-9
M. Wt: 386.253
InChI Key: IKXSONGSHCTOFP-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is an organic compound that features a bromophenyl group, a pyridinyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Bromophenyl Group: This step often involves a Suzuki coupling reaction between a bromophenyl boronic acid and a suitable halide.

    Formation of the Amide Bond: The final step involves the reaction of the triazole intermediate with a propanoyl chloride to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.

    Reduction: Reduction reactions can target the triazole ring or the amide bond.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include bromophenyl ketones or carboxylic acids.

    Reduction: Reduced forms of the triazole ring or amide bond.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Bioconjugation: The triazole ring is useful in bioconjugation techniques, linking biomolecules for various studies.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide involves interactions with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the bromophenyl group can engage in halogen bonding. These interactions can modulate the activity of biological targets, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
  • 3-(2-fluorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Uniqueness

The presence of the bromine atom in 3-(2-bromophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide imparts unique reactivity and interaction profiles compared to its chloro and fluoro analogs. Bromine’s larger size and different electronegativity can lead to distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O/c18-16-4-2-1-3-13(16)5-6-17(24)20-11-14-12-23(22-21-14)15-7-9-19-10-8-15/h1-4,7-10,12H,5-6,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXSONGSHCTOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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